Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride
Description
Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived amino ester hydrochloride salt. Its structure features a cyclobutane ring substituted with a methyl group at position 3, an amino group at position 1, and a methyl ester moiety. This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate in the preparation of bioactive molecules.
Properties
IUPAC Name |
methyl 1-amino-3-methylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-7(8,4-5)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZJVIJPFKQUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride typically involves the reaction of 1-amino-3-methylcyclobutane-1-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride is characterized by a cyclobutane ring structure with an amino group and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 193.67 g/mol. The unique structural features of this compound contribute to its reactivity and versatility in synthetic applications.
Applications in Organic Synthesis
2.1. Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for creating complex molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with electrophiles to form new compounds | Varied products based on substituents |
| Cycloaddition | Formation of larger cyclic structures | Cyclobutane derivatives |
| Functional Group Interconversion | Transformation of functional groups for specific applications | Amino acids, esters |
2.2. Stereocontrolled Synthesis
Research has demonstrated that this compound can be utilized in stereocontrolled syntheses, leading to the production of specific stereoisomers that are crucial for biological activity in pharmaceuticals .
3.1. Pharmacological Potential
Studies indicate that this compound exhibits significant biological activity, particularly in its interaction with enzymes and receptors within biological systems. This interaction suggests potential therapeutic applications, including:
- Anticancer agents: Preliminary studies have explored its role in inhibiting cancer cell proliferation.
- Neuroprotective effects: Investigations into its neuroprotective properties are ongoing, with promising results in cellular models.
Table 2: Biological Studies on this compound
Case Studies
4.1. Case Study: Anticancer Activity
A study conducted on the compound's effects on cancer cell lines demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through modulation of specific signaling pathways.
4.2. Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of this compound against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death rates when treated with the compound compared to control groups.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate Hydrochloride (CAS: 2089258-00-2)
- Molecular Formula: C₇H₁₂ClNO₃.
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
Cyclopentane and Acyclic Analogs
Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
- Molecular Formula : C₈H₁₆ClN₂O₂.
- NMR Data : Peaks at δ 2.56–2.31 (7H, m) indicate a more complex proton environment due to the larger ring .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula : C₈H₁₈ClN₂O₂.
- Key Differences: Acyclic structure with a branched alkyl chain (3,3-dimethyl) and methylamino group. This confers greater conformational flexibility but lower ring-induced stereochemical control.
- Synthesis Yield : 100%, suggesting higher efficiency in salt formation .
Comparative Data Table
Research Findings and Implications
- Ring Size Effects : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs, which may accelerate reactivity in ring-opening reactions but reduce thermal stability .
- Substituent Impact : Hydroxyl groups enhance solubility but may complicate purification due to hydrogen bonding, whereas methyl groups improve lipophilicity for membrane permeability .
- Synthetic Efficiency : Acyclic analogs like the (S)-3,3-dimethyl compound achieve higher yields (100%), likely due to fewer steric hindrances during salt formation .
Biological Activity
Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
This compound features a cyclobutane ring substituted with an amino group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 193.67 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which are crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and cellular pathways. The compound has been investigated for its potential roles in drug development due to its ability to influence various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the cyclobutane ring provides structural rigidity that may enhance binding affinity.
Key Mechanisms:
- Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer.
- Cell Cycle Modulation: The compound has demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as an anti-cancer agent.
Research Findings
Several studies have focused on the pharmacological properties of this compound. Below are some notable findings:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers treated several breast cancer cell lines (e.g., MDA-MB-231) with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, particularly caspase-3 activation, suggesting that this compound may serve as a promising lead for developing new anticancer therapies.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by this compound. The results demonstrated that at a concentration of 10 μM, this compound significantly inhibited CDK9 activity, which plays a crucial role in regulating cell proliferation and survival.
Comparison with Similar Compounds
This compound shares structural similarities with other cyclobutane derivatives but exhibits distinct biological activities due to its unique functional groups.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves three stages:
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization of alkenes.
Functionalization : Introduce the amino group via reductive amination (e.g., using NaBHCN) and esterify with methyl chloroformate.
Hydrochloride Salt Formation : Treat with HCl in anhydrous conditions.
Q. Optimization Strategies :
- Catalysts : Test Lewis acids (e.g., ZnCl) for cyclization efficiency.
- Temperature : Lower temps (0–5°C) reduce side reactions during amination.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve esterification yields.
- Purity Monitoring : Use HPLC (C18 column, 0.1% TFA in HO/MeCN) to track intermediates .
Q. Table 1: Example Reaction Conditions from Analogous Cyclobutane Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | UV light, THF, 24 h | 65 | 90 | |
| Amination | NaBHCN, NHOAc, MeOH | 78 | 92 | |
| Esterification | Methyl chloroformate, DMF, 0°C | 85 | 95 |
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration if single crystals form (e.g., slow evaporation from EtOH/HCl).
- NMR Spectroscopy :
- 1H/13C NMR : Assign cyclobutane ring protons (δ 1.5–3.0 ppm) and ester carbonyl (δ 170–175 ppm).
- 2D Techniques (COSY, NOESY) : Confirm stereochemistry via spatial correlations (e.g., axial vs. equatorial substituents).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and isotopic Cl pattern.
- Polarimetry : Compare optical rotation with literature values for chiral analogs .
Q. What are the critical storage and handling protocols to ensure stability?
Methodological Answer:
- Storage : Airtight containers under argon at –20°C; desiccants (silica gel) prevent hydrolysis.
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods predict the conformational dynamics and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO-LUMO gaps for reactivity insights.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to study ring puckering dynamics.
- Docking Studies : Map electrostatic potentials to predict binding affinities with biological targets (e.g., enzymes). Validate with experimental NMR coupling constants .
Q. What strategies resolve discrepancies in biological activity data across assay systems?
Methodological Answer:
- Assay Harmonization : Standardize pH (7.4 PBS), solvent (≤1% DMSO), and cell lines (e.g., HEK293 vs. CHO).
- Orthogonal Assays : Compare SPR (binding kinetics) with cell-based luciferase reporter assays.
- Statistical Analysis : Apply ANOVA to identify inter-lab variability; use Cohen’s d for effect size quantification.
- Reference Standards : Cross-validate with structurally related bioactive cyclobutanes (e.g., KHG26792 analogs) .
Q. How does the steric environment of the cyclobutane ring influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Perform competition experiments (e.g., SN2 with KI/acetone) to measure rate constants.
- Steric Maps : Generate Tolman cone angles or % buried volume (%V) to quantify steric hindrance.
- DFT Transition States : Identify angle strain (e.g., 90° ring C-C-C angles) affecting activation energy.
- Comparative Analysis : Contrast with less strained cyclohexane derivatives (e.g., lower reactivity in cyclobutanes) .
Q. What modifications enhance the pharmacological profile of this compound?
Methodological Answer:
- Ring Substituents : Introduce fluorine (meta-stability) or hydroxyl groups (H-bond donors).
- Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) for enhanced bioavailability.
- SAR Studies : Synthesize analogs (e.g., 3-methyl vs. 3-ethyl) and test in vitro (IC) and in vivo (PK/PD). Reference fluorinated cyclobutanes for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
